molecular formula C11H14INOSe B1619744 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride CAS No. 2870-38-4

3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride

Cat. No.: B1619744
CAS No.: 2870-38-4
M. Wt: 382.11 g/mol
InChI Key: SZOSBVSIPSYVCP-UHFFFAOYSA-M
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Description

3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride: is a chemical compound with the molecular formula C11H14INOSe. It is a member of the benzoselenazolium family, which contains selenium atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide typically involves the reaction of 3-ethyl-5-methoxy-2-methylbenzoselenazole with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the study of selenium-containing heterocycles .

Biology: In biological research, this compound is investigated for its potential antioxidant properties due to the presence of selenium. It is also studied for its role in enzyme inhibition and as a potential therapeutic agent .

Medicine: The compound’s potential medicinal applications include its use as an antioxidant and in the development of selenium-based drugs. Its unique structure allows it to interact with biological molecules in ways that other compounds cannot .

Industry: In the industrial sector, benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide involves its interaction with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition or activation. The compound may also act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The specific substitution pattern on the benzoselenazolium ring also contributes to its distinct chemical and biological properties .

Properties

CAS No.

2870-38-4

Molecular Formula

C11H14INOSe

Molecular Weight

382.11 g/mol

IUPAC Name

3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;iodide

InChI

InChI=1S/C11H14NOSe.HI/c1-4-12-8(2)14-11-6-5-9(13-3)7-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

SZOSBVSIPSYVCP-UHFFFAOYSA-M

SMILES

CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[Cl-]

Canonical SMILES

CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[I-]

Origin of Product

United States

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